Product packaging for 2-Chloro-5-Methoxypyrimidin-4-Amine(Cat. No.:CAS No. 99979-77-8)

2-Chloro-5-Methoxypyrimidin-4-Amine

Cat. No.: B1398444
CAS No.: 99979-77-8
M. Wt: 159.57 g/mol
InChI Key: ORUMXWAUZBTDLW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Synthetic Chemistry Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry. ignited.inwjahr.comgsconlinepress.com Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a wide array of therapeutic agents. ignited.inresearchgate.net The pyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a diverse range of biological targets. nih.govpharmablock.com This has led to the development of a multitude of FDA-approved drugs for various conditions, including cancer, viral infections, and cardiovascular diseases. nih.govpharmablock.com

The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com Researchers have developed numerous synthetic strategies to access a wide variety of pyrimidine derivatives, further expanding their applications in drug discovery and materials science. tandfonline.comgrowingscience.comorientjchem.org The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant biological activities, highlighting its enduring importance in academic and industrial research. nih.govnih.gov

Contextualization of 2-Chloro-5-Methoxypyrimidin-4-Amine within Pyrimidine Research Landscape

Within the broad family of pyrimidine derivatives, this compound emerges as a valuable and versatile building block. bldpharm.comenamine.net Its structure, featuring a reactive chlorine atom, a nucleophilic amine group, and a methoxy (B1213986) substituent, offers multiple points for chemical modification. This trifunctional nature makes it a key intermediate in the synthesis of more complex and often biologically active molecules. researchgate.net The strategic placement of these functional groups allows for selective reactions, providing a pathway to a diverse range of substituted pyrimidines that are of interest in medicinal chemistry and agrochemical research. researchgate.net The study of this compound and its reactions contributes to the broader understanding of pyrimidine chemistry and facilitates the development of novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3O B1398444 2-Chloro-5-Methoxypyrimidin-4-Amine CAS No. 99979-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUMXWAUZBTDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718939
Record name 2-Chloro-5-methoxypyrimidin-4-amine
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99979-77-8
Record name 2-Chloro-5-methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99979-77-8
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Record name 2-Chloro-5-methoxypyrimidin-4-amine
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Record name 2-chloro-5-methoxypyrimidin-4-amine
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Properties of 2 Chloro 5 Methoxypyrimidin 4 Amine

Physical and Chemical Properties

This compound is a solid at room temperature. The table below summarizes some of its key computed physical and chemical properties.

PropertyValue
Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
Monoisotopic Mass 159.0199395 Da
IUPAC Name This compound
SMILES COC1=CN=C(N=C1N)Cl
InChIKey ORUMXWAUZBTDLW-UHFFFAOYSA-N
Data sourced from PubChem. nih.gov

These properties are essential for its handling, characterization, and use in chemical reactions.

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Methoxypyrimidin 4 Amine

Nucleophilic Substitution Reactions of 2-Chloro-5-Methoxypyrimidin-4-Amine

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group like chlorine.

Displacement of Chloro Substituents

The chlorine atom at the C2 position of this compound is susceptible to displacement by a variety of nucleophiles. This reaction, a nucleophilic aromatic substitution (SNAr), is a fundamental transformation for this class of compounds. The reactivity of the C2 position is enhanced by the presence of the two ring nitrogen atoms which help to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

Studies on analogous compounds, such as 2-amino-4-chloropyrimidine, demonstrate the feasibility of this displacement. In one such study, various substituted amines were used to displace the chloro group under microwave-assisted conditions, yielding a library of 4-substituted-2-aminopyrimidine derivatives. nih.gov This suggests that this compound would react similarly with nucleophiles like primary and secondary amines, alkoxides, and thiolates to yield the corresponding 2-substituted-5-methoxypyrimidin-4-amines. For instance, the reaction with a generic secondary amine (R₂NH) would proceed as follows:

Reaction Scheme:

> Figure 1: General reaction scheme for the nucleophilic displacement of the chloro substituent.

The following table summarizes representative nucleophilic substitution reactions on closely related chloropyrimidine systems.

Starting MaterialNucleophileConditionsProductYieldReference
2,4-Dichloro-5-methoxypyrimidine (B27636)Methylamine (B109427) in EtOH0 °C to RT, 30 min2-Chloro-5-methoxy-N-methylpyrimidin-4-amine95% chemicalbook.com
2-Amino-4-chloropyrimidine4-MethylpiperazinePropanol, TEA, Microwave 120-140 °C, 15-30 min4-(4-Methylpiperazin-1-yl)pyrimidin-2-amineNot specified nih.gov
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineNot specifiedEthyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylateNot specified rsc.org

Reactivity of the Amino Group

The exocyclic amino group at the C4 position is nucleophilic and can participate in reactions such as acylation and sulfonylation. For example, the amino group of the related 4-amino-6-chloro-5-methoxypyrimidine (B1329404) has been shown to react with benzenesulfonyl chloride derivatives to form sulfonamides. chemicalbook.compharmaffiliates.com This indicates that the amino group of this compound can act as a nucleophile, attacking electrophilic species.

N-alkylation at this position is also possible, though it may compete with substitution at the C2-chloro position, depending on the reaction conditions and the nature of the electrophile. researchgate.net

Role of the Methoxy (B1213986) Group in Directing Reactivity

The methoxy group at the C5 position plays a crucial electronic role in modulating the reactivity of the pyrimidine ring. As a strong electron-donating group (EDG) through resonance, it increases the electron density of the ring system. This activating effect makes the pyrimidine ring more susceptible to electrophilic attack (see section 3.2) and can also influence the rate and regioselectivity of nucleophilic substitution. acs.org

Specifically, the electron donation from the methoxy group, combined with the electron-donating effect of the C4-amino group, enhances the nucleophilicity of the ring itself. However, for SNAr reactions, its primary influence is the stabilization of the cationic character that develops on the ring during the departure of the leaving group, thereby facilitating the substitution at the C2 position. The combined push-pull effect of the electron-donating methoxy and amino groups and the electron-withdrawing ring nitrogens creates a complex electronic environment that fine-tunes the molecule's reactivity. scielo.brresearchgate.net

Electrophilic Aromatic Substitution on the Pyrimidine Ring System

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging. bhu.ac.in The presence of two electronegative nitrogen atoms significantly reduces the ring's electron density, making it inherently unreactive towards electrophiles. wikipedia.orgslideshare.net This deactivation is often compounded by the protonation of the ring nitrogens under the strongly acidic conditions typically required for SEAr reactions (e.g., nitration or sulfonation), which further increases the ring's electron deficiency. masterorganicchemistry.comlibretexts.org

No direct examples of electrophilic aromatic substitution on this compound are prominently reported in the literature, likely due to these challenges. A potential strategy to achieve such a transformation could involve the prior oxidation of a ring nitrogen to an N-oxide. bhu.ac.inpreprints.org The N-oxide functionality is strongly activating and can direct electrophiles to specific positions, after which the oxygen can be removed by reduction.

Oxidation and Reduction Reactions of this compound and its Derivatives

The functional groups on this compound allow for a range of oxidation and reduction reactions.

Oxidation: The tertiary amine nature of the pyrimidine ring nitrogens allows for their oxidation to N-oxides. thieme-connect.de Common oxidizing agents for this transformation include hydrogen peroxide in the presence of trifluoroacetic anhydride (B1165640) (TFAA) or meta-chloroperoxybenzoic acid (m-CPBA). preprints.orgrsc.org Studies on other fused pyrimidine systems have shown that mono-N-oxidation can be achieved efficiently. rsc.org The formation of an N-oxide not only alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic reactions, but can also be a key step in the synthesis of more complex heterocyclic systems. rsc.org

Reduction: The chloro substituent can be removed via catalytic hydrogenation. This process, known as hydrogenolysis, typically employs a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas and a base to neutralize the HCl formed. google.com This reaction would convert this compound into 5-methoxypyrimidin-4-amine. Under more forcing conditions, the pyrimidine ring itself can be reduced. Selective reduction is also a key strategy; for instance, in molecules containing both a chloro and a nitro group, specific catalytic systems can be used to reduce the nitro group while leaving the chloro group intact. researchgate.net

The following table provides examples of reduction and oxidation reactions on related structures.

Starting MaterialReagentsReaction TypeProductReference
Generic ChloropyrimidineH₂, Pd catalyst, HCl acceptorReduction (Dechlorination)Corresponding Pyrimidine google.com
4,7-Dichloroquinolinem-CPBA, CHCl₃Oxidation (N-Oxide Formation)4,7-Dichloroquinoline N-oxide preprints.org
5,7-Diamino-2H- nih.govgoogle.comjchr.orgtriazolo[4,5-d]pyrimidineH₂O₂, Trifluoroacetic anhydrideOxidation (N-Oxide Formation)5,7-Diamino-2H- nih.govgoogle.comjchr.orgtriazolo[4,5-d]pyrimidine-3-oxide rsc.org

Cyclization and Heterocyclic Annulation Reactions Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic center at C2, makes it an excellent precursor for cyclization reactions to form fused heterocyclic systems.

By introducing a suitable linker, typically through N-alkylation of the amino group with a bifunctional reagent, an intramolecular nucleophilic substitution can be triggered. For example, if the amino group is alkylated with a chain containing a terminal nucleophile (e.g., -OH, -NH2), this nucleophile can then displace the C2-chloro group to form a new ring fused to the pyrimidine core.

A study on the closely related 4-amino-6-chloro-5-alkoxypyrimidines demonstrated that alkylation with aminoalkyl chlorides can lead to intramolecular SNAr cyclization, forming fused morpholine (B109124) and other heterocyclic systems. nih.gov This highlights the potential of this compound to serve as a building block for pyrido[2,3-d]pyrimidines, purines, and other important bicyclic heterocycles, which are common motifs in medicinal chemistry. jchr.orgresearchgate.net

Reaction Scheme:

> Figure 2: General scheme for intramolecular cyclization to form a fused pyrimidine system, based on analogous reactions.

Reaction Mechanisms and Mechanistic Elucidation Studies

The primary mechanism governing the transformation of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a stepwise process that is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.

The accepted SNAr mechanism proceeds via two main steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the C2 carbon). This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and is stabilized by the electronegative nitrogen atoms.

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, which in this case is the chloride ion.

This mechanistic pathway is illustrated in the following general scheme:

Scheme 1: General SNAr Mechanism for this compound

Generated code

Where Nu- represents a generic nucleophile.

The rate of this reaction is typically dependent on the concentration of both the pyrimidine substrate and the nucleophile, following second-order kinetics. libretexts.org The first step, the formation of the Meisenheimer complex, is usually the rate-determining step.

Studies on analogous chloropyrimidines have shown that the nature of the nucleophile, the solvent, and the presence of catalysts can significantly influence the reaction rate and outcome. For instance, reactions with amine nucleophiles can sometimes be promoted by acid catalysis, where protonation of a ring nitrogen further increases the electrophilicity of the pyrimidine ring. arkat-usa.orgresearchgate.netpreprints.org

Table 1: Influence of Nucleophile Type on the Reactivity of this compound (Inferred from General Principles)

Nucleophile TypeExpected ReactivityMechanistic Considerations
Amines (R-NH2)HighCan act as both nucleophile and base. Reaction may be acid-catalyzed. arkat-usa.orgresearchgate.net
Alkoxides (R-O-)HighStrong nucleophiles that readily displace the chloride.
Thiolates (R-S-)Very HighExcellent nucleophiles due to high polarizability.
WaterLowWeak nucleophile; reaction is generally slow without promotion.

Table 2: Expected Impact of Reaction Conditions on Transformations of this compound

ConditionImpactMechanistic Rationale
TemperatureIncreased rateProvides activation energy for the formation of the Meisenheimer intermediate.
Polar Aprotic Solvents (e.g., DMF, DMSO)Increased rateSolvates the cationic species and stabilizes the charged intermediate.
Acid CatalysisIncreased rate (with amine nucleophiles)Protonation of a ring nitrogen enhances the electrophilicity of the pyrimidine ring. arkat-usa.orgpreprints.org
BaseMay be requiredTo deprotonate the nucleophile or neutralize the generated HCl.

It is important to note that while these mechanistic principles are well-established for pyrimidine chemistry, detailed experimental and computational studies are needed to fully elucidate the specific reaction pathways and transition states for this compound.

Medicinal Chemistry and Pharmaceutical Research Applications of 2 Chloro 5 Methoxypyrimidin 4 Amine

2-Chloro-5-Methoxypyrimidin-4-Amine as a Scaffold for Bioactive Compound Developmentbenchchem.comnih.gov

The primary utility of this compound in medicinal chemistry is as a foundational scaffold for the creation of novel bioactive compounds. A scaffold is a core molecular structure upon which various functional groups can be systematically attached to explore and optimize biological activity. The pyrimidine (B1678525) ring system is a well-established "privileged scaffold" in drug discovery, meaning it is capable of binding to a wide range of biological targets.

This compound is frequently utilized as a key building block in the synthesis of potential pharmaceutical agents. The chlorine atom at the 2-position is a particularly useful handle for chemists, as it can be readily displaced by various nucleophiles (such as amines, thiols, or alcohols) in a class of reactions known as nucleophilic aromatic substitution. This allows for the straightforward introduction of diverse chemical groups, a critical step in building molecular complexity and tuning a compound's properties. The methoxy (B1213986) and amine groups also offer sites for modification, further expanding the synthetic possibilities. Its role as a versatile building block is central to developing new therapeutic candidates.

In the multi-step process of creating a new drug, this compound often serves as a key intermediate. An intermediate is a molecule that is formed during the synthesis of a target compound but is not the final product itself. For example, in the synthesis of more complex molecules, 2,4-dichloro-5-methoxypyrimidine (B27636) can be reacted with methylamine (B109427) to produce 2-Chloro-5-methoxy-N-methylpyrimidin-4-amine, demonstrating a typical pathway where a related chloro-pyrimidine structure acts as a precursor. chemicalbook.com Similarly, processes have been developed where a dichloropyrimidine is a starting point, which is then selectively reacted with ammonia (B1221849) and subsequently with sodium methylate to produce aminomethoxypyrimidines, illustrating the step-wise construction common in drug discovery. google.com These synthetic routes highlight the compound's role as a stepping stone to more elaborate molecular architectures designed for specific biological targets.

Design and Synthesis of this compound Derivatives for Therapeutic Targetinglabcompare.comechemi.comacs.org

The design of novel drugs often involves the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such endeavors due to its inherent chemical reactivity.

Several strategies are employed to modify the this compound scaffold. A primary method involves the Suzuki coupling reaction, where the chlorine atom is replaced by a new carbon-carbon bond, linking the pyrimidine core to various aryl or heteroaryl groups. acs.org This is a powerful technique for creating a wide array of derivatives. Another common approach is nucleophilic substitution, where the reactive chlorine at the 2-position is displaced by different functional groups. For instance, reacting the scaffold with various amines or thiols can introduce new substituents that can interact with biological targets. Modifications can also be made to the existing amine and methoxy groups to further refine the molecule's properties.

To efficiently explore the therapeutic potential of the this compound scaffold, medicinal chemists often employ library synthesis. This involves creating a large collection, or "library," of structurally related compounds in parallel. By reacting the core scaffold with a diverse set of building blocks, hundreds or thousands of unique derivatives can be generated. These libraries are then subjected to high-throughput screening (HTS), an automated process that rapidly tests each compound for activity against a specific biological target, such as an enzyme or a receptor. This approach allows for the rapid identification of "hit" compounds that can be further optimized into lead drug candidates.

Structure-Activity Relationship (SAR) Studies of this compound Analoguesacs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the structure of a molecule and observing how these changes affect its biological activity. The goal is to understand which parts of the molecule are essential for its function.

For analogues of this compound, SAR studies have revealed critical insights. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as anticancer agents, modifications at the 5-position of the pyrimidine ring (the position of the methoxy group in the title compound) had a significant impact on potency. acs.org Replacing the hydrogen at this position with groups like OMe, F, NH₂, NMe₂, and SMe resulted in compounds with good inhibitory activity against the USP1/UAF1 deubiquitinase enzyme. acs.org Specifically, the derivative with a methoxy (OMe) group at the 5-position showed an IC₅₀ value of 70 nM, indicating potent inhibition. acs.org

Table 1: SAR Findings for Pyrimidine Analogues

Modification Site Substituent Observed Activity/Potency Reference
Pyrimidine Position 5 OMe Good potency (IC₅₀ = 70 nM) acs.org
Pyrimidine Position 5 F Good potency (IC₅₀ = 110 nM) acs.org
Pyrimidine Position 5 SMe Good potency (IC₅₀ = 110 nM) acs.org
Pyrimidine Position 5 NMe₂ Good potency (IC₅₀ = 190 nM) acs.org
Pyrimidine Position 5 NH₂ Good potency (IC₅₀ = 310 nM) acs.org

These studies demonstrate how subtle changes to the pyrimidine scaffold can lead to significant differences in biological effect, guiding the rational design of more effective therapeutic agents.

Identification of Key Pharmacophoric Features

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the key pharmacophoric features can be inferred from its structural components and the general understanding of pyrimidine-based inhibitors in medicinal chemistry.

The core pyrimidine ring itself is a critical pharmacophoric element, often involved in hydrogen bonding and pi-stacking interactions with biological targets. tandfonline.com The key functional groups attached to the pyrimidine ring of this compound contribute to its potential interactions:

4-Amino Group: This primary amine group can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within the binding site of a target protein. researchgate.net

2-Chloro Group: The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design.

5-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its bulk and lipophilicity can influence the compound's fit and interactions within a binding pocket. nih.gov

Pharmacophore models for related pyrimidine derivatives, such as those targeting BCR-ABL tyrosine kinase, have highlighted the importance of hydrogen bond donors, hydrophobic groups, and aromatic rings for potent inhibition. nih.gov For instance, a seven-point pharmacophore model for phenylaminopyrimidine-based inhibitors included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov Similarly, pharmacophore mapping of pyrido[2,3-d]pyrimidine (B1209978) inhibitors of thymidylate synthase indicated the necessity of aromatic rings, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic moiety for good inhibitory activity. tandfonline.com These general features are present in or can be related to the structure of this compound.

Table 1: Key Pharmacophoric Features of this compound and Their Potential Roles

Pharmacophoric FeaturePotential InteractionReference
Pyrimidine RingHydrogen Bonding, Pi-Stacking tandfonline.com
4-Amino GroupHydrogen Bond Donor researchgate.net
2-Chloro GroupHalogen Bonding, Electronic Modulation-
5-Methoxy GroupHydrogen Bond Acceptor, Steric Influence nih.gov

Optimization of Biological Potency and Selectivity

The optimization of the biological potency and selectivity of pyrimidine derivatives often involves systematic modifications of the substituents on the pyrimidine core. While specific structure-activity relationship (SAR) studies on this compound are limited, research on related pyrimidine series provides valuable insights into how modifications can impact activity.

For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, the position of substituents was found to be critical for potency. nih.gov Specifically, 4-substituted-2,5-dimethoxyphenylisopropylamines were significantly more potent than their 2- or 5-substituted isomers. nih.gov This highlights the importance of the substitution pattern on the aromatic ring system.

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, modifications at various positions of the pyrimidine ring were explored to enhance potency and selectivity. remedypublications.com Similarly, the synthesis of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D involved the regioselective substitution at the 2- and 4-positions of the pyrimidine ring to establish SAR.

The 5-position of the pyrimidine ring is another key site for modification. In the context of anti-malarial drug discovery, substitutions at the 5-position of 2,4-diamino-pyrimidines were investigated to improve activity and selectivity.

The general strategies for optimizing the biological activity of pyrimidine scaffolds often include:

Varying substituents at different positions: Introducing a range of chemical groups (e.g., alkyl, aryl, halogen, ether) at available positions on the pyrimidine ring to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

Introduction of chiral centers: The introduction of stereochemistry can lead to enantiomers with significantly different biological activities and selectivities.

Table 2: General Strategies for Potency and Selectivity Optimization of Pyrimidine Derivatives

Optimization StrategyRationale
Modification of SubstituentsTo explore the structure-activity relationship and identify optimal interactions with the target.
Bioisosteric ReplacementTo fine-tune the physicochemical properties of the molecule for improved efficacy and drug-like characteristics. researchgate.net
Introduction of ChiralityTo exploit the three-dimensional nature of the binding site and potentially increase potency and selectivity.

Computational Chemistry and Molecular Modeling in this compound Research

Computational methods are powerful tools in drug discovery for understanding ligand-protein interactions and predicting the activity of new compounds.

Ligand-Protein Docking and Molecular Dynamics Simulations

For example, molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents suggested that the compounds could bind effectively within the active site of dihydrofolate reductase (DHFR). nih.gov Similarly, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase. nih.gov These studies often show that the pyrimidine core and its substituents form key interactions with amino acid residues in the binding pocket.

Molecular dynamics (MD) simulations can further refine the docking poses and provide insights into the stability of the ligand-protein complex over time. nih.gov MD simulations of a potent 2-phenylpyrimidine (B3000279) inhibitor of PDE4B confirmed the stability of the ligand in the binding site and its active conformation. nih.gov

Table 3: Application of Molecular Modeling Techniques to Pyrimidine Derivatives

TechniquePurposeExample from Related ResearchReference
Molecular DockingPredicts binding orientation and affinity of a ligand to a protein.Docking of pyrimidine derivatives into the active site of dihydrofolate reductase. nih.gov
Molecular DynamicsSimulates the movement of atoms and molecules to assess the stability of ligand-protein complexes.MD simulations confirming the stability of a 2-phenylpyrimidine inhibitor in the PDE4B binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This allows for the development of predictive models that can be used to design new, more potent compounds.

While a specific QSAR model for this compound has not been reported, QSAR studies on various classes of pyrimidine derivatives have been successfully conducted. For instance, a 3D-QSAR model was developed for a series of phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors, yielding a statistically significant model with high predictive power. nih.gov In another study, 2D-QSAR analysis of pyrimidine-coumarin-triazole conjugates as anti-breast cancer agents resulted in models with high correlation coefficients. nih.gov

These QSAR models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. The resulting equations can then be used to predict the activity of new, unsynthesized analogs. For example, QSAR studies on anticancer pyrimidine derivatives have highlighted the importance of lipophilicity and specific structural features for their inhibitory activity. nih.gov

Table 4: Common Descriptors Used in QSAR Analysis of Pyrimidine Derivatives

Descriptor TypeExamplesRelevance
ElectronicHOMO/LUMO energies, Dipole momentDescribes the electronic properties and reactivity of the molecule.
StericMolecular weight, Molar refractivityRelates to the size and shape of the molecule and its fit in the binding site.
HydrophobicLogP, Hydrophobic surface areaQuantifies the lipophilicity of the molecule, which influences its transport and binding.
TopologicalConnectivity indices, Shape indicesEncodes information about the atomic connectivity and branching of the molecule.

Investigation of Enzyme Inhibition by this compound Derivativesbenchchem.comresearchgate.net

Derivatives of this compound have been identified as potent inhibitors of specific enzymes, a characteristic that forms the basis of their therapeutic potential. The core structure of these pyrimidine compounds allows for interactions with the active or allosteric sites of enzymes, thereby blocking their activity. Research has focused on modifying this chemical scaffold to achieve high potency and selectivity for target enzymes. researchgate.net

Specific Enzyme Targets and Pathways (e.g., USP1/UAF1 Deubiquitinase)researchgate.netnih.gov

A primary and well-documented target for derivatives of this class is the Ubiquitin-Specific Protease 1 (USP1) and USP1-Associated Factor 1 (UAF1) deubiquitinase complex. nih.govgoogle.com This enzyme complex plays a critical role in cellular DNA damage response by removing ubiquitin from key proteins. Specifically, USP1/UAF1 deubiquitinates monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2) protein. google.com These deubiquitination events are essential for the proper functioning of the DNA translesion synthesis (TLS) and the Fanconi anemia (FA) pathways, both of which allow cells to tolerate and repair DNA damage. google.comnih.gov

By inhibiting USP1/UAF1, these compounds prevent the deubiquitination of PCNA and FANCD2, effectively disrupting these two crucial DNA repair mechanisms. nih.gov A notable and highly selective inhibitor derived from this chemical lineage is ML323. researchgate.netresearchgate.net ML323 demonstrates remarkable selectivity for the USP1/UAF1 complex over other deubiquitinases (DUBs), deSUMOylases, and various proteases, making it a valuable chemical probe to study the roles of deubiquitination in cellular processes. researchgate.netnih.gov

Kinetic and Mechanistic Studies of Enzyme Inhibitionresearchgate.netnih.gov

Kinetic studies have been crucial in understanding how these derivatives inhibit their targets. Early research identified inhibitors like pimozide (B1677891) and GW7647, which demonstrated noncompetitive inhibition of the USP1/UAF1 complex. nih.gov This suggests they bind to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. nih.govresearchgate.net The inhibition constants (Ki) for these compounds were in the low micromolar range. nih.gov

Further medicinal chemistry efforts led to the development of ML323, an N-benzyl-2-phenylpyrimidin-4-amine derivative, which exhibits potent, reversible, and nanomolar inhibitory activity against USP1/UAF1. researchgate.net The mechanism of ML323's inhibitory effect involves binding to the USP1 protein, which induces conformational changes in the enzyme's secondary structure. These changes lead to a rearrangement in the active site, thereby inhibiting its deubiquitinating activity. researchgate.net This allosteric mode of action is supported by the finding that such inhibitors are less effective against the USP1 enzyme alone and require the presence of the UAF1 cofactor for potent inhibition. nih.gov

Table 1: Enzyme Inhibition Data for USP1/UAF1 Inhibitors

Compound/Derivative Target IC50 Inhibition Constant (Ki) Mechanism of Action
Pimozide USP1/UAF1 2 µM 0.5 µM Noncompetitive
GW7647 USP1/UAF1 5 µM 0.7 µM Noncompetitive

Data sourced from multiple studies. researchgate.netnih.gov

Anticancer Activity Research of this compound Derivativesresearchgate.netnih.gov

The ability of this compound derivatives to inhibit key DNA repair enzymes has positioned them as promising candidates for anticancer therapy. Their primary mechanism revolves around sensitizing cancer cells to DNA-damaging agents. nih.gov

Cellular Proliferation and Apoptosis Modulationresearchgate.net

Inhibitors of the USP1/UAF1 complex, such as ML323, have demonstrated significant effects on cancer cell proliferation and survival. researchgate.net Studies have shown a strong correlation between the concentration of the inhibitor required to inhibit USP1/UAF1 (IC50) and the concentration needed to decrease cancer cell viability. researchgate.net By disrupting DNA repair, these compounds can lead to an accumulation of DNA damage, which can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis. nih.gov Treatment of cancer cells with these inhibitors leads to an increase in the monoubiquitinated forms of PCNA and FANCD2, which serves as a biomarker for target engagement and downstream biological effects. researchgate.netnih.gov Some pyrimidine derivatives have been shown to induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic pathway. nih.gov

Interference with DNA Synthesis and Repair Mechanismsnih.govnih.gov

The anticancer activity of these derivatives is directly linked to their interference with DNA repair. nih.gov The USP1/UAF1 complex is a key regulator of the DNA damage response. nih.gov By inhibiting this complex, compounds like ML323 disrupt two major DNA repair pathways: translesion synthesis (TLS) and the Fanconi anemia (FA) pathway. google.com This inhibition makes cancer cells highly sensitive to DNA cross-linking agents, such as cisplatin (B142131), which are commonly used in chemotherapy. nih.govnih.gov Essentially, the inhibitor disables the cell's ability to repair the damage inflicted by the chemotherapeutic drug, leading to enhanced cell killing. This synergistic effect has been observed in non-small cell lung cancer and osteosarcoma cells, where USP1/UAF1 inhibitors can reverse cisplatin resistance. nih.govnih.gov

Targeting Specific Oncogenic Pathwaysresearchgate.net

The primary oncogenic pathway targeted by these derivatives is the DNA damage response (DDR) pathway. researchgate.net Cancer cells often rely on robust DDR pathways to survive the genomic instability that drives their growth and to resist treatments that damage DNA. By specifically targeting USP1/UAF1, a critical node in the DDR network, these inhibitors exploit a key vulnerability of cancer cells. google.comnih.gov The targeted inhibition of the TLS and FA pathways represents a focused therapeutic strategy. google.com Research has established that the druggability of the USP1/UAF1 complex makes it a viable molecular target for developing new anticancer therapies. researchgate.net

Table 2: Anticancer Activity of a USP1/UAF1 Inhibitor

Cell Line Cancer Type Effect
Non-Small Cell Lung Cancer (NSCLC) Lung Cancer Potentiates cisplatin cytotoxicity, reverses cisplatin resistance. nih.govresearchgate.net

Antimicrobial Activity Investigations

The antimicrobial potential of pyrimidine derivatives has been a subject of extensive research, with studies exploring their efficacy against a range of microbial pathogens.

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, a series of quinoxaline-based compounds, which share structural similarities, displayed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds designated as 5m–5p in one study showed Minimum Inhibitory Concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus, 8–32 μg/mL against Bacillus subtilis, 8–32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), and 4–32 μg/mL against Escherichia coli. nih.gov Compound 5p, in particular, was identified as a potent broad-spectrum agent. nih.gov

Another study investigating new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine reported that some of the synthesized compounds exhibited inhibitory activity against microbial isolates. biomedpharmajournal.orgresearchgate.netresearchgate.net For example, one compound showed sensitivity against certain isolates of S. aureus and Staphylococcus saprophyticus, as well as E. coli and Klebsiella pneumoniae. biomedpharmajournal.orgresearchgate.netresearchgate.net

Furthermore, research on 2-amino-4-chloropyridine (B16104) derivatives revealed that certain synthesized Schiff bases exhibited significant biological activity against tested microorganisms. researchgate.net Similarly, a study on salicylanilides, which can be conceptually related, showed that some compounds had biological activity comparable to or higher than standard antibiotics like penicillin G and ciprofloxacin. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine Analogues

Compound/Derivative Bacterial Strain Activity (MIC in µg/mL) Reference
Quinoxaline-based compounds (5m-5p) S. aureus 4-16 nih.gov
B. subtilis 8-32 nih.gov
MRSA 8-32 nih.gov
E. coli 4-32 nih.gov
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivative (Compound 4) S. aureus Sensitive (1/10 isolates) biomedpharmajournal.orgresearchgate.net
S. saprophyticus Sensitive (1/10 isolates) biomedpharmajournal.orgresearchgate.net
E. coli Sensitive (2/10 isolates) biomedpharmajournal.orgresearchgate.net
K. pneumoniae Sensitive (1/10 isolates) biomedpharmajournal.orgresearchgate.net
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivative (Compound 13) S. aureus Sensitive (1/10 isolates) biomedpharmajournal.orgresearchgate.net
S. saprophyticus Sensitive (3/10 isolates) biomedpharmajournal.orgresearchgate.net

This table is for illustrative purposes and summarizes findings from the referenced studies. Direct comparison between studies may not be possible due to different methodologies.

The structural features of this compound suggest potential for antifungal and antiviral applications. The unique arrangement of atoms may facilitate effective interaction with viral targets, opening avenues for the development of novel antiviral therapies.

Studies on related pyrimidine derivatives have shown varying degrees of antifungal activity. For example, synthesized 2-amino and 2-methoxy nicotinonitrile derivatives were tested against the fungus Aspergillus niger. worldnewsnaturalsciences.com However, a study on derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine found that all tested isolates of Candida albicans and Candida glabrata were resistant to the synthesized compounds. biomedpharmajournal.orgresearchgate.netresearchgate.net

Other Emerging Biological Activities and Therapeutic Potentials

Beyond antimicrobial effects, this compound and its analogues are being explored for a range of other therapeutic applications.

The pyrimidine scaffold is a key component in many compounds investigated for antitumor activity. The presence of both chlorine and methoxy groups on the pyrimidine ring can modulate the molecule's properties, making it a candidate for further evaluation in cancer research. For instance, some aminobenzazolyl pyrimidine derivatives have shown significant anticancer potential against leukemia, renal, and prostate cancers. nih.gov

Furthermore, pyrimidine derivatives have been investigated as enzyme inhibitors, which is a critical aspect of drug design for various diseases. The structure of this compound suggests it could act as an inhibitor for certain enzymes by binding to their active sites. This inhibitory action is fundamental to the therapeutic potential of many drugs.

Other reported biological activities for related heterocyclic compounds include anti-inflammatory, analgesic, and anticonvulsant properties. researchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

The interaction of these compounds with specific molecular targets, such as receptors, is a key area of investigation. For example, in the context of cancer, pyrimidine derivatives may exert their effects by binding to and inhibiting key signaling pathways associated with tumor growth.

In a different therapeutic area, analogues of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide have been studied for their binding affinity to dopamine (B1211576) D3 receptors. nih.gov One particular compound demonstrated a high affinity for the human D3 receptor with a Ki value of 0.7 nM. nih.gov Such studies, which evaluate the binding of compounds to specific receptors, are essential for understanding their pharmacological profiles. The discovery of a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles as adenosine (B11128) A(2A) receptor antagonists was achieved through a high-throughput radioligand-binding assay. nih.gov

The binding of a compound to its molecular target often initiates a cascade of events within the cell, known as downstream signaling pathways. Analyzing these pathways provides deeper insight into the compound's mechanism of action.

For example, mechanistic studies on a potent antibacterial quinoxaline-based compound revealed that it exerts its effect by compromising the structural integrity of the bacterial cell membrane. nih.gov This disruption leads to the leakage of intracellular components and ultimately, bacterial cell death. nih.gov

In cancer research, the inhibition of specific signaling pathways is a common mechanism for antitumor drugs. For instance, some pyrimidine derivatives have been investigated for their ability to inhibit the translesion DNA synthesis pathway, which is a target for anticancer chemotherapeutics. acs.org The evaluation of caspase activity in HeLa cells treated with certain 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives indicated their potential as inducers of apoptosis, a key downstream effect of many anticancer agents. mdpi.com

Genetic and Proteomic Profiling in Response to Compound Treatment

The molecular repercussions of treating cells with this compound and its analogues can be elucidated through genetic and proteomic profiling. These advanced analytical techniques offer a comprehensive view of the cellular machinery's response, highlighting the pathways and molecular players modulated by these compounds. While specific data for this compound is not extensively available, studies on analogous pyrimidine derivatives provide significant insights into the potential mechanisms of action.

Research into the effects of various pyrimidine derivatives on cancer cell lines has revealed significant alterations in gene and protein expression profiles. These changes often converge on critical cellular processes such as cell cycle regulation, apoptosis, and signal transduction pathways. For instance, treatment of acute myeloid leukemia (AML) patients with standard induction chemotherapy, which includes the pyrimidine analogue cytarabine, has been shown to induce notable changes in gene expression. nih.govnih.gov

A pilot study on AML patients demonstrated the activation of pathways associated with the immune response, cell proliferation, and apoptosis within the first two days of treatment. nih.gov Specifically, the NF-κB pathway was found to be significantly activated after 48 hours of treatment. nih.gov This pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. Its activation can lead to the transcription of genes involved in inflammation, cell survival, and proliferation.

In patients who did not achieve complete remission, there was an observed activation of pathways linked to cell cycle progression, oncogenesis, and anti-apoptotic behavior, such as the STAT3 pathway and salvage pathways of pyrimidine ribonucleotides. nih.govnih.gov Furthermore, a significant induction of cytidine (B196190) deaminase, an enzyme that inactivates the pyrimidine analog Ara-C, was noted in non-remission patients, suggesting a potential mechanism of drug resistance. nih.gov

Analogues of this compound, specifically certain pyrimidine-5-carbonitrile derivatives, have been shown to target the epidermal growth factor receptor (EGFR). rsc.org Treatment with these compounds led to cell cycle arrest at the G2/M phase and induced significant apoptosis in various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells. rsc.org A notable finding was the upregulation of caspase-3, a key executioner of apoptosis, by 6.5-fold in HepG-2 cells compared to controls. rsc.org

The following interactive table summarizes the key genetic and proteomic changes observed in response to treatment with pyrimidine analogues in various studies.

Compound ClassCell Line/DiseaseKey Genetic/Proteomic AlterationsObserved Effect
Pyrimidine Analogues (as part of induction chemotherapy)Acute Myeloid Leukemia (AML)Activation of NF-κB pathway, iNOS pathway. nih.govInhibition of cell proliferation and survival. nih.gov
Pyrimidine Analogues (in non-remission AML patients)Acute Myeloid Leukemia (AML)Activation of STAT3 pathway, Salvage pathways of pyrimidine ribonucleotides; Induction of cytidine deaminase. nih.govnih.govPotential drug resistance and continued cell proliferation. nih.govnih.gov
Pyrimidine-5-carbonitrile derivativesHCT-116, HepG-2, MCF-7Upregulation of caspase-3. rsc.orgInduction of apoptosis. rsc.org
Pyrido[2,3-d]pyrimidine derivativesHepatic cancer (HepG-2), Prostate cancer (PC-3), Colon cancer (HCT-116)Inhibition of PDGFRβ, EGFR, and CDK4/cyclin D1. nih.govPotent anticancer activity. nih.gov

Further studies on other pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have demonstrated their potential as multi-targeted kinase inhibitors. nih.gov These compounds have shown inhibitory activity against key kinases like platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 4 (CDK4), which are often dysregulated in cancer. nih.govrsc.org The inhibition of these kinases can disrupt signaling pathways that drive tumor growth and survival.

Conclusion

2-Chloro-5-Methoxypyrimidin-4-Amine stands as a significant compound within the extensive field of pyrimidine (B1678525) chemistry. Its versatile reactivity and strategic functionalization make it an indispensable building block for the synthesis of a diverse range of complex molecules. As research in medicinal and materials science continues to advance, the importance of such well-defined chemical intermediates is poised to grow, facilitating the discovery and development of novel and impactful chemical entities.

Advanced Research Techniques and Methodologies in the Study of 2 Chloro 5 Methoxypyrimidin 4 Amine

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are fundamental to the characterization of 2-Chloro-5-Methoxypyrimidin-4-Amine, providing detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its analogues. While specific experimental data for the title compound is not publicly available, the analysis of closely related structures, such as 2-Methoxy-5-fluoro-4-aminopyrimidine, provides a clear framework for its expected spectral features. echemi.com

In a typical ¹H-NMR spectrum of this compound, distinct signals would be anticipated. The proton on the pyrimidine (B1678525) ring (H-6) would likely appear as a singlet in the aromatic region. The methoxy (B1213986) group protons (-OCH₃) would also produce a singlet, typically in the range of 3.7 to 4.0 ppm. The protons of the amine group (-NH₂) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C-NMR spectroscopy provides further structural confirmation by detecting the carbon framework. For this compound, distinct signals would correspond to each of the five carbon atoms in the molecule, with their chemical shifts influenced by the electronic environment created by the chlorine, methoxy, and amine substituents. For instance, the carbon atom attached to the chlorine (C-2) would be significantly deshielded.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

Atom Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
H-6Singlet, aromatic region-
-OCH₃Singlet, ~3.7-4.0~55-60
-NH₂Broad singlet-
C-2-Deshielded signal
C-4-Signal influenced by -NH₂
C-5-Signal influenced by -OCH₃
C-6-Signal coupled to H-6

Note: The predicted values are based on the analysis of similar pyrimidine structures and general NMR principles.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The computed monoisotopic mass of this compound is 159.0199395 Da. nih.gov High-resolution mass spectrometry (HR-MS) can confirm this mass with high accuracy, which is crucial for verifying the identity of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive tandem version (LC-MS/MS) are routinely used for the detection, quantification, and purity assessment of this compound in complex mixtures. nih.gov In a typical LC-MS setup, the compound is first separated from impurities on a chromatographic column, often a reversed-phase column like a C18, before being introduced into the mass spectrometer for detection. The development of a robust LC-MS/MS method involves optimizing chromatographic conditions (e.g., mobile phase composition and gradient) and mass spectrometric parameters (e.g., ionization source and collision energy) to achieve high sensitivity and selectivity. echemi.comchemicalbook.com

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₅H₆ClN₃O nih.gov
Molecular Weight159.57 g/mol nih.gov
Monoisotopic Mass159.0199395 Da nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

In such studies, a single crystal of the derivative is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This provides unequivocal proof of the molecular structure and offers insights into the packing of molecules in the crystal lattice, which can influence physical properties like solubility and melting point.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for both the purification and analytical assessment of this compound. High-performance liquid chromatography (HPLC) is a cornerstone method for determining the purity of a sample. echemi.com A typical HPLC analysis involves injecting a solution of the compound onto a column packed with a stationary phase (e.g., silica-based C18). A mobile phase is then pumped through the column, and the compound is separated from impurities based on their differential partitioning between the two phases. A detector, such as a UV-Vis spectrophotometer, is used to quantify the separated components.

For purification on a larger scale, column chromatography is often employed. In this technique, a glass column is packed with a solid adsorbent like silica (B1680970) gel, and the crude compound mixture is applied to the top. A solvent or a mixture of solvents is then passed through the column, and the different components of the mixture move down the column at different rates, allowing for their separation and collection as purified fractions. The synthesis of related compounds often involves purification steps like filtration, washing, and drying under reduced pressure to obtain a solid with high purity.

High-Throughput Screening Platforms for Biological Evaluation

In the context of drug discovery, high-throughput screening (HTS) is a critical methodology for rapidly assessing the biological activity of large numbers of compounds. Derivatives of this compound have been evaluated using HTS platforms to identify potential therapeutic agents. For instance, a quantitative high-throughput screen of over 400,000 compounds led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a target in cancer therapy. chemicalbook.com

HTS assays are typically miniaturized and automated, allowing for the testing of thousands of compounds per day. These assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the activity of the compound against a specific biological target, such as an enzyme or a receptor.

In Vitro and Cellular Assay Development for Efficacy and Target Engagement

Following the identification of a hit compound from an HTS campaign, a series of more detailed in vitro and cellular assays are developed to confirm its efficacy and to demonstrate that it interacts with its intended target within a cellular context. For pyrimidine derivatives identified as kinase inhibitors, these assays are crucial for establishing their potential as drug candidates. nih.gov

In vitro assays may include enzyme inhibition assays to determine the potency of the compound (e.g., IC₅₀ value) against the purified target protein. Cellular assays are then used to assess the compound's activity in a more biologically relevant system. Examples of such assays for pyrimidine derivatives include:

Cell Viability Assays: The MTT assay, for example, is used to measure the cytotoxic or cytostatic effects of the compound on cancer cell lines. bohrium.com

Target Engagement Assays: These assays confirm that the compound interacts with its target inside the cell. For example, for inhibitors of the USP1/UAF1 complex, an increase in monoubiquitinated PCNA levels in cells treated with the compound provides evidence of target engagement.

Signaling Pathway Analysis: For kinase inhibitors, western blotting can be used to measure the phosphorylation status of downstream proteins in the signaling pathway to confirm that the inhibitor is blocking the intended pathway.

Apoptosis and Cell Cycle Analysis: Flow cytometry can be employed to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest in cancer cells.

These advanced assays provide a comprehensive understanding of the biological effects of this compound derivatives and are essential for their development as potential therapeutic agents.

Future Perspectives and Challenges in 2 Chloro 5 Methoxypyrimidin 4 Amine Research

Development of Next-Generation Pyrimidine-Based Therapeutics

The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov The development of next-generation therapeutics based on the 2-Chloro-5-Methoxypyrimidin-4-Amine core will likely focus on enhancing potency, selectivity, and pharmacokinetic profiles.

One promising avenue is the design of multi-target ligands, where a single molecule is engineered to interact with multiple biological targets involved in a disease pathway. This approach can lead to improved efficacy and a reduced likelihood of drug resistance. For instance, combining the pyrimidine scaffold with other pharmacophores could yield hybrid molecules with synergistic effects. nih.gov Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar heterocyclic system, has shown potential for creating multi-target agents for diseases like cancer. nih.govmdpi.com

Furthermore, the development of pyrimidine-based drugs that can overcome resistance to existing therapies is a critical area of research. For example, in oncology, resistance to drugs like 5-fluorouracil, a pyrimidine analog, is a significant clinical challenge. nih.gov Future research could focus on designing derivatives of this compound that circumvent these resistance mechanisms, potentially by targeting different enzymes or pathways.

Addressing Synthetic Challenges and Green Chemistry Approaches

While this compound is a valuable synthon, its synthesis and subsequent derivatization can present challenges. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. A key future perspective is the development of more efficient, sustainable, and environmentally friendly synthetic routes.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. peeref.comresearchgate.net This includes the use of microwave-assisted synthesis, one-pot reactions, and biocatalysis to reduce reaction times, energy consumption, and waste generation. peeref.comresearchgate.net For instance, microwave irradiation has been shown to accelerate the synthesis of fused pyrimidine systems with high yields. researchgate.net Exploring such methodologies for the production and modification of this compound could significantly improve the accessibility and cost-effectiveness of this important building block.

Another challenge lies in the selective functionalization of the pyrimidine ring. The presence of multiple reactive sites—the chloro, methoxy (B1213986), and amine groups—requires careful control of reaction conditions to achieve the desired modifications. Future research will likely focus on developing novel catalytic systems and protecting group strategies to enable more precise and efficient derivatization of the this compound scaffold.

Exploring New Biological Targets and Disease Areas

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could have therapeutic applications beyond the well-established areas of cancer and infectious diseases. mdpi.commdpi.com A significant future direction is the exploration of new biological targets and disease indications for these compounds.

Recent research has highlighted the potential of pyrimidine derivatives in treating a variety of conditions, including cardiovascular diseases, neurological disorders, and inflammatory conditions. mdpi.comgoogle.com For example, pyrimidine-containing compounds have been investigated as inhibitors of kinases involved in inflammatory signaling pathways and as modulators of ion channels in the central nervous system. mdpi.comnih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile pharmacophore for interacting with a wide range of protein targets. mdpi.comnih.gov

Furthermore, understanding the metabolic pathways and potential off-target effects of pyrimidine derivatives is crucial for identifying new therapeutic opportunities and ensuring their safety. mdpi.comgenome.jp Metabolomic and proteomic studies can provide valuable insights into the mechanism of action of these compounds and help to identify novel biological targets.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrimidine Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.govresearchgate.net These powerful computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities.

For pyrimidine compounds like this compound, AI and ML can be employed in several ways:

Virtual Screening: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new pyrimidine derivatives. researchgate.netnih.gov This allows for the rapid screening of vast virtual libraries to identify promising hits for further experimental validation.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. nih.govnih.gov This approach can lead to the discovery of completely new pyrimidine-based drug candidates that might not be accessible through traditional methods.

Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrimidine derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the drug discovery process. nih.gov

Structure-Activity Relationship (SAR) Analysis: ML algorithms can analyze SAR data to identify the key structural features that contribute to the biological activity of pyrimidine compounds, guiding the optimization of lead compounds. nih.govresearchgate.net

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C70–85%
ChlorinationPOCl₃, reflux90%
AminationNH₄OAc, EtOH65%

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Research Question

  • Spectroscopy : IR and NMR (¹H/¹³C) are critical for confirming functional groups and substitution patterns. For example, IR peaks at 1650–1700 cm⁻¹ indicate C=O or C=N stretches in pyrimidine derivatives, while ¹H NMR chemical shifts at δ 6.5–8.5 ppm confirm aromatic protons .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves bond lengths and angles. A related dichloropyrimidine exhibited Cl···N interactions (3.09–3.10 Å), influencing crystal packing . SHELX software is widely used for refinement, though challenges persist in handling twinned or low-resolution data .

What safety protocols are essential during handling and waste disposal?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) in fume hoods. MedChemExpress guidelines emphasize avoiding inhalation/contact, as pyrimidine derivatives may exhibit toxicity .
  • Waste Disposal : Separate halogenated waste for professional treatment to prevent environmental contamination . Regulatory compliance (e.g., GHS) requires labeling and documenting hazards, as seen for 4-(4-chlorophenyl)-5-methylpyrimidin-2-amine .

How do hydrogen-bonding patterns influence the stability of crystalline forms?

Advanced Research Question
Graph set analysis (Etter’s formalism) reveals that intermolecular Cl···N and N-H···O interactions stabilize crystal lattices. For example, 4,6-dichloro-5-methoxypyrimidine forms 3D frameworks via Cl···N (3.09 Å) and π-π stacking, critical for predicting solubility and polymorphism . Computational tools (e.g., Mercury) can model these interactions, but experimental validation is necessary for accurate phase diagrams.

What methodologies are used to assess biological activity in pyrimidine derivatives?

Advanced Research Question

  • Antiglycation Assays : Incubate derivatives with bovine serum albumin (BSA) and methylglyoxal, measuring IC₅₀ values via fluorescence. Compound 2 (IC₅₀ = 240.10 µM) showed activity comparable to rutin .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like β-glucuronidase. Rigorous validation with kinetic assays (e.g., Lineweaver-Burk plots) is required to confirm inhibition mechanisms .

How can synthetic byproducts be minimized during halogenation steps?

Advanced Research Question
Byproduct formation (e.g., dihalogenated impurities) is mitigated by:

  • Temperature Control : Lower temperatures (0–5°C) during chlorination reduce overhalogenation .
  • Catalyst Screening : Lewis acids like FeCl₃ improve regioselectivity. For example, FeCl₃ increased mono-chlorination yield from 70% to 88% in pyridine analogs .

What purification techniques are effective for isolating this compound?

Basic Research Question

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates polar impurities .
  • Recrystallization : Acetonitrile or ethanol yields high-purity crystals (m.p. 313–315 K) .

How do electronic effects of substituents impact reactivity in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity at the C4 position, facilitating Suzuki-Miyaura couplings. For example, 4-chloro derivatives react with aryl boronic acids at 80°C with Pd(PPh₃)₄, achieving >90% conversion . Hammett constants (σ) correlate with reaction rates, enabling predictive optimization .

Retrosynthesis Analysis

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2-Chloro-5-Methoxypyrimidin-4-Amine
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2-Chloro-5-Methoxypyrimidin-4-Amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.